molecular formula C15H16N4O2S B15163880 Benzenesulfonamide, N-(2-azido-2-phenylethyl)-4-methyl- CAS No. 175086-37-0

Benzenesulfonamide, N-(2-azido-2-phenylethyl)-4-methyl-

Cat. No.: B15163880
CAS No.: 175086-37-0
M. Wt: 316.4 g/mol
InChI Key: WUUGXKDDVAJWAT-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-(2-azido-2-phenylethyl)-4-methyl- is a chemical compound with a complex structure that includes a benzenesulfonamide group, an azido group, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-(2-azido-2-phenylethyl)-4-methyl- typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 2-azido-2-phenylethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-(2-azido-2-phenylethyl)-4-methyl- can undergo various types of chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro compounds.

    Reduction: The azido group can be reduced to form amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Benzenesulfonamide, N-(2-azido-2-phenylethyl)-4-methyl- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its azido group, which can participate in click chemistry.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-(2-azido-2-phenylethyl)-4-methyl- involves its interaction with specific molecular targets. The azido group can undergo bioorthogonal reactions, making it useful in labeling and tracking biological molecules. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonamide, N-(2-azido-2-phenylethyl)-4-chloro-
  • Benzenesulfonamide, N-(2-azido-2-phenylethyl)-4-fluoro-

Uniqueness

Benzenesulfonamide, N-(2-azido-2-phenylethyl)-4-methyl- is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity compared to its chloro and fluoro analogs. The methyl group can affect the compound’s lipophilicity, potentially altering its interaction with biological membranes and proteins.

This detailed article provides a comprehensive overview of Benzenesulfonamide, N-(2-azido-2-phenylethyl)-4-methyl-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

175086-37-0

Molecular Formula

C15H16N4O2S

Molecular Weight

316.4 g/mol

IUPAC Name

N-(2-azido-2-phenylethyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C15H16N4O2S/c1-12-7-9-14(10-8-12)22(20,21)17-11-15(18-19-16)13-5-3-2-4-6-13/h2-10,15,17H,11H2,1H3

InChI Key

WUUGXKDDVAJWAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CC=C2)N=[N+]=[N-]

Origin of Product

United States

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